2(3H)-Benzothiazolone,6,7-dimethyl-(9ci)
Description
Structure
3D Structure
Properties
CAS No. |
80689-21-0 |
|---|---|
Molecular Formula |
C9H9NOS |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
6,7-dimethyl-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H9NOS/c1-5-3-4-7-8(6(5)2)12-9(11)10-7/h3-4H,1-2H3,(H,10,11) |
InChI Key |
OTLGEWGTPFUDCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=O)S2)C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 3h Benzothiazolone,6,7 Dimethyl 9ci
Electrophilic and Nucleophilic Substitution Reactions
No specific studies on the electrophilic or nucleophilic substitution reactions of 2(3H)-Benzothiazolone, 6,7-dimethyl- were found. For the general benzothiazole (B30560) class, the heterocyclic core is known to undergo substitution, and the reactivity is influenced by the substituents present. wikipedia.orgthieme-connect.de Theoretical studies on various substituted benzothiazoles suggest that the sites of electrophilic and nucleophilic attack are highly dependent on the nature of the substituent at the 2-position. scirp.org
Ring-Opening, Ring-Closure, and Rearrangement Reactions
The literature describes ring-opening reactions for various benzothiazole derivatives under oxidative or non-basic conditions, often leading to 2-aminobenzenethiol derivatives. scholaris.caresearchgate.netrsc.org Ring-closure reactions are fundamental to the synthesis of the benzothiazole scaffold itself, typically involving the condensation of 2-aminothiophenols with various reagents. mdpi.comnih.gov However, specific examples and mechanistic details for 2(3H)-Benzothiazolone, 6,7-dimethyl- are not available.
Functional Group Transformations on the Benzothiazolone Core
General functional group transformations on the benzothiazole ring, such as the modification of amino or nitro groups, have been reported for various derivatives. mdpi.comresearchgate.netvanderbilt.edu These transformations are crucial for synthesizing new biologically active molecules. nih.gov There is no specific information regarding functional group transformations on the 6,7-dimethyl substituents of the requested compound.
Oxidation-Reduction Chemistry of the Heterocyclic System
Electrochemical oxidation of the benzothiazole core has been studied, leading to products such as 2-carbonitriles. jst.go.jp The general oxidation and reduction behavior of the benzothiazole system is an area of active research, but specific studies involving 2(3H)-Benzothiazolone, 6,7-dimethyl- have not been identified.
Detailed Mechanistic Pathways of Key Transformations
Plausible mechanistic pathways have been proposed for key transformations of the benzothiazole ring, such as oxidative ring-opening and electrochemical cyanation. scholaris.cajst.go.jpresearchgate.net These mechanisms typically involve intermediates like radical cations or the formation of sulfonate esters. scholaris.cajst.go.jp No specific mechanistic investigations for reactions involving 2(3H)-Benzothiazolone, 6,7-dimethyl- were found.
Tautomeric Equilibria and Their Influence on Reactivity
The parent compound, 2(3H)-Benzothiazolone, can exist in a keto-enol tautomeric equilibrium (with 2-hydroxybenzothiazole). nist.gov The position of this equilibrium is influenced by factors such as solvent polarity. nih.gov However, no studies were found that specifically investigate the tautomeric equilibria of 2(3H)-Benzothiazolone, 6,7-dimethyl- or its influence on the compound's reactivity.
Advanced Spectroscopic and Structural Characterization of 2 3h Benzothiazolone,6,7 Dimethyl 9ci and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2(3H)-Benzothiazolone, 6,7-dimethyl-, ¹H and ¹³C NMR would provide definitive information about its chemical environment.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The two aromatic protons at positions 4 and 5 would likely appear as singlets or narrow doublets, with their chemical shifts influenced by the electron-donating methyl groups and the fused heterocyclic ring. The protons of the two methyl groups at positions 6 and 7 would resonate as sharp singlets in the typical aromatic methyl region (around 2.1-2.5 ppm). The N-H proton of the lactam ring would appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
In the ¹³C NMR spectrum, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon (C2) would be the most downfield signal, typically appearing above 165 ppm. nih.gov The chemical shifts of the aromatic carbons would be influenced by the attached heteroatoms (N, S) and the methyl substituents. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2(3H)-Benzothiazolone, 6,7-dimethyl-
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 (C=O) | - | ~170 |
| C4 | ~7.0-7.3 | ~115-125 |
| C5 | ~7.0-7.3 | ~120-130 |
| C6 | - | ~130-140 |
| C7 | - | ~130-140 |
| C8 (C-S) | - | ~125-135 |
| C9 (C-N) | - | ~135-145 |
| 6-CH₃ | ~2.2-2.4 | ~15-20 |
| 7-CH₃ | ~2.2-2.4 | ~15-20 |
| N-H | ~11.0-12.0 (in DMSO-d₆) | - |
Note: These are estimated values based on data for related benzothiazole (B30560) and substituted benzene (B151609) derivatives.
To unambiguously assign all proton and carbon signals, multi-dimensional NMR techniques are indispensable. ipb.ptresearchgate.net
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. sdsu.edu For the target molecule, COSY would primarily confirm the coupling between any adjacent aromatic protons, although in this specific 1,2,4,5-tetrasubstituted pattern, the aromatic protons might appear as singlets with no direct coupling to each other.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.edu This would definitively link the proton signals of the methyl groups and the aromatic protons to their respective carbon atoms.
Solid-State NMR (ssNMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in the solid phase, providing information that is complementary to solution NMR and X-ray diffraction. nih.goviastate.eduresearchgate.net For 2(3H)-Benzothiazolone, 6,7-dimethyl-, ssNMR could be used to investigate polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can have different physical properties.
¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) ssNMR experiments can provide information on the number of crystallographically inequivalent molecules in the unit cell. nih.gov Furthermore, techniques like ¹³C{¹⁴N} RESPDOR can be used as an "attached nitrogen test" to definitively identify carbons directly bonded to nitrogen atoms, which is particularly useful for differentiating isomers of heterocyclic compounds. nih.goviastate.eduresearchgate.net This would allow for the unambiguous assignment of the C2 and C9 carbons in the solid state.
X-ray Crystallography for Molecular and Crystal Structure Elucidation
X-ray crystallography provides the most definitive structural information for crystalline solids, detailing precise bond lengths, bond angles, and intermolecular interactions. While the crystal structure for 2(3H)-Benzothiazolone, 6,7-dimethyl- is not available, analysis of related structures, such as 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one and 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one, reveals key features of the benzothiazole moiety. nih.govnih.gov
The benzothiazole ring system is typically planar or nearly planar. nih.govnih.gov In the crystal lattice, molecules of 2(3H)-Benzothiazolone would be expected to form centrosymmetric dimers through intermolecular N-H···O=C hydrogen bonds, a common motif for lactam-containing structures. These dimers could then be further linked by weaker interactions, such as π-π stacking of the aromatic rings. The introduction of the 6,7-dimethyl groups might influence the packing arrangement compared to the unsubstituted parent compound.
Table 2: Representative Crystallographic Data for a Related Benzothiazole Derivative
| Parameter | Value for 1,3-Benzothiazole-2(3H)-selone nih.gov |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.0420 (4) |
| b (Å) | 6.0818 (3) |
| c (Å) | 15.1836 (7) |
| β (°) | 101.195 (1) |
| V (ų) | 728.50 (6) |
| Z | 4 |
Note: This data is for a selenium analog, presented to illustrate typical crystal parameters for this class of heterocycle.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups within a molecule. core.ac.ukresearchgate.net The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. For 2(3H)-Benzothiazolone, 6,7-dimethyl-, several characteristic vibrations would be expected. researchgate.netnih.gov
The most prominent band in the IR spectrum would be the C=O stretching vibration of the lactam ring, typically appearing in the range of 1680-1710 cm⁻¹. The N-H stretching vibration would be observed as a broad band around 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically result in several bands in the 1450-1600 cm⁻¹ region. The C-N and C-S stretching vibrations would be found in the fingerprint region of the spectrum.
Table 3: Characteristic Vibrational Frequencies for the 2(3H)-Benzothiazolone Moiety
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| N-H stretch | 3100-3300 |
| Aromatic C-H stretch | 3000-3100 |
| Aliphatic C-H stretch (CH₃) | 2850-2980 |
| C=O stretch (lactam) | 1680-1710 |
| Aromatic C=C stretch | 1450-1600 |
| C-N stretch | 1200-1350 |
| C-S stretch | 600-800 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.orgmiamioh.edu
For 2(3H)-Benzothiazolone, 6,7-dimethyl- (C₉H₉NOS), the exact molecular weight is 179.0405 g/mol . The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺˙) at m/z = 179.
The fragmentation of the parent compound, 2(3H)-Benzothiazolone (m/z = 151), typically proceeds via the loss of a carbonyl group (CO) to form a fragment at m/z = 123, followed by the loss of hydrogen cyanide (HCN) to yield a fragment at m/z = 96. nist.gov A similar pathway can be postulated for the 6,7-dimethyl derivative. The initial loss of CO would lead to a fragment at m/z = 151. Subsequent fragmentation could involve the loss of a methyl radical or other rearrangements.
Table 4: Postulated Mass Spectrometry Fragmentation for 2(3H)-Benzothiazolone, 6,7-dimethyl-
| m/z | Proposed Fragment Identity | Proposed Loss from Precursor |
|---|---|---|
| 179 | [M]⁺˙ (Molecular Ion) | - |
| 151 | [M - CO]⁺˙ | -CO |
| 136 | [M - CO - CH₃]⁺ | -CH₃ |
| 124 | [M - CO - HCN]⁺˙ | -HCN |
Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties
Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to study the photophysical properties of molecules, which are dictated by their electronic structure. nih.govmdpi.com Benzothiazole derivatives are known to be chromophoric and often fluorescent. capes.gov.brresearchgate.net
The UV-Vis absorption spectrum of 2(3H)-Benzothiazolone, 6,7-dimethyl- is expected to show absorption bands in the ultraviolet region, corresponding to π → π* electronic transitions within the conjugated aromatic system. niscpr.res.inresearchgate.net For many benzothiazole derivatives, absorption maxima are observed between 330-380 nm. niscpr.res.inniscair.res.in The addition of electron-donating methyl groups to the benzene ring may cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound.
Many benzothiazole derivatives exhibit fluorescence, with emission wavelengths often in the blue to green region of the visible spectrum (400-500 nm). niscpr.res.inrsc.org The fluorescence quantum yield and Stokes shift (the difference between the absorption and emission maxima) are sensitive to the molecular structure and the solvent environment. Some derivatives exhibit interesting phenomena such as excited-state intramolecular proton transfer (ESIPT), which can lead to large Stokes shifts and dual fluorescence, although this is less common for the benzothiazolone core structure itself. mdpi.comrsc.org
Table 5: Representative Photophysical Data for Benzothiazole Derivatives
| Compound Type | Typical Absorption λₘₐₓ (nm) | Typical Emission λₘₐₓ (nm) |
|---|---|---|
| 2-Arylbenzothiazoles | 330 - 380 niscpr.res.in | 380 - 450 niscpr.res.in |
| Substituted Benzothiadiazoles | 350 - 450 nih.gov | 450 - 600 nih.gov |
| Benzothiazole-hydrazones | 260 - 370 niscair.res.in | Not Reported |
Note: Data represents a range for various derivatives and is intended to be illustrative of the general photophysical properties of this class of compounds.
Compound Names
Computational and Theoretical Studies on 2 3h Benzothiazolone,6,7 Dimethyl 9ci Systems
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone in the theoretical examination of 2(3H)-Benzothiazolone, 6,7-dimethyl-(9ci), offering a microscopic perspective on its electronic characteristics and reactive nature.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Charge Distribution)
The electronic structure of a molecule is fundamental to its chemical behavior. For benzothiazole (B30560) derivatives, the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly revealing. scirp.org The energy of the HOMO is indicative of the molecule's electron-donating capability, while the LUMO energy reflects its electron-accepting ability. scirp.org The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests higher reactivity, as electrons can be more easily excited from the HOMO to the LUMO. mdpi.com
In substituted benzothiazoles, the distribution of HOMO and LUMO can be influenced by the nature and position of the substituents. Generally, the HOMO is located over the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. This distribution is key to predicting how the molecule will interact with other chemical species. scirp.org The charge distribution within the 6,7-dimethyl-2(3H)-benzothiazolone system can be quantitatively analyzed, providing further detail on its electronic landscape. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies and Energy Gap
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.5 to -6.2 |
| ELUMO | -1.8 to -2.5 |
| Energy Gap (ΔE) | 3.7 to 4.4 |
Note: These are typical ranges for substituted benzothiazole derivatives and serve as an illustrative example.
Molecular Electrostatic Potential (MEP) Mapping and Reactive Site Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. scirp.orgscirp.org The MEP map displays regions of varying electrostatic potential on the molecular surface using a color spectrum. scirp.org Red areas indicate regions of negative potential, which are rich in electrons and thus susceptible to electrophilic attack. nih.gov Conversely, blue areas denote regions of positive potential, which are electron-poor and prone to nucleophilic attack. nih.gov Green areas represent regions of neutral potential. nih.gov
For a molecule like 6,7-dimethyl-2(3H)-benzothiazolone, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and potentially the sulfur and nitrogen atoms, identifying them as likely sites for electrophilic interaction. mdpi.com Regions of positive potential might be found on the hydrogen atoms, particularly the one attached to the nitrogen. By analyzing these maps, researchers can gain a qualitative understanding of the molecule's reactivity and intermolecular interaction patterns, such as hydrogen bonding. scirp.org
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary method for the computational study of benzothiazole derivatives due to its balance of accuracy and computational cost. scirp.org It is extensively used to investigate various molecular properties.
Geometry Optimization and Conformational Landscapes
A crucial first step in any computational study is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. ugm.ac.id DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311+G(d,p)), are commonly used for this purpose. nih.govresearchgate.net For 6,7-dimethyl-2(3H)-benzothiazolone, geometry optimization provides precise information on bond lengths, bond angles, and dihedral angles. mdpi.com
Table 2: Illustrative Optimized Geometrical Parameters | Parameter | Bond Length (Å) | Bond Angle (°) | | :--- | :--- | :--- | | C=O | 1.22 - 1.25 | | | C-N | 1.35 - 1.40 | | | C-S | 1.75 - 1.80 | | | | | C-N-C | 108 - 112 | | | | C-S-C | 88 - 92 | Note: These values are representative for the benzothiazolone core structure based on DFT calculations.
Vibrational Frequency Predictions and Spectroscopic Correlations
DFT calculations are highly effective in predicting the vibrational frequencies of molecules. nih.gov These theoretical frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions of the atoms. core.ac.uk The calculated vibrational spectrum can be compared with experimental data from techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to validate the computational model and aid in the assignment of experimental spectral bands. researchgate.net
For 6,7-dimethyl-2(3H)-benzothiazolone, DFT calculations can predict the characteristic vibrational frequencies for the C=O stretch, N-H stretch, C-N stretch, and the vibrations associated with the benzene (B151609) and thiazole (B1198619) rings, as well as the methyl groups. nih.gov This correlation between theoretical and experimental spectra provides a powerful tool for structural elucidation and understanding the vibrational properties of the molecule. researchgate.net
Reaction Pathway Modeling and Transition State Characterization
DFT can be employed to model chemical reaction pathways, providing insights into reaction mechanisms, energetics, and kinetics. nih.gov This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them on the potential energy surface. nih.gov The characterization of a transition state, which is a first-order saddle point on the potential energy surface, allows for the calculation of the activation energy of a reaction.
For reactions involving 6,7-dimethyl-2(3H)-benzothiazolone, such as electrophilic substitution or nucleophilic addition, DFT can be used to model the entire reaction coordinate. By calculating the energies of all species along the reaction pathway, a potential energy profile can be constructed. nih.gov This profile reveals whether a reaction is thermodynamically favorable (exothermic or endothermic) and provides the energy barrier that must be overcome for the reaction to proceed. nih.gov
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. scirp.orgwisc.edu This analysis provides a quantitative description of the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding molecular stability. scirp.org The stabilization energy (E(2)) associated with each donor-acceptor interaction is calculated, with higher E(2) values indicating stronger interactions. scirp.org
A hypothetical NBO analysis for 2(3H)-Benzothiazolone, 6,7-dimethyl-(9ci) would likely focus on:
The interactions involving the lone pairs of the nitrogen, oxygen, and sulfur atoms.
The influence of the two methyl groups on the electron distribution within the benzene ring.
The delocalization of π-electrons across the fused ring system.
A representative data table from such a study would typically appear as follows, illustrating the key donor-acceptor interactions and their stabilization energies.
Hypothetical NBO Analysis Data for 2(3H)-Benzothiazolone, 6,7-dimethyl-(9ci)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) N | σ*(C-S) | Data not available | Hyperconjugation |
| LP (1) N | π*(C=O) | Data not available | Resonance |
| LP (2) O | σ*(C-N) | Data not available | Hyperconjugation |
| π (C=C) | π*(C=C) | Data not available | π-delocalization |
This table is for illustrative purposes only, as specific data for 2(3H)-Benzothiazolone, 6,7-dimethyl-(9ci) is not available in the current literature.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed information on the conformational dynamics, stability of molecular complexes, and interactions with the surrounding environment, such as a solvent or a biological receptor. nih.govfrontiersin.org
In the context of benzothiazole derivatives, MD simulations have been utilized to investigate their binding stability with therapeutic targets like enzymes or proteins. nih.govfrontiersin.org These studies often analyze parameters such as the Root Mean Square Deviation (RMSD) to assess the stability of the system and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule or its binding partner. frontiersin.org
A molecular dynamics simulation of 2(3H)-Benzothiazolone, 6,7-dimethyl-(9ci), for example in an aqueous solution, would provide insights into:
The conformational flexibility of the molecule.
The stability of its structure over a specific time period.
The nature and dynamics of its interactions with water molecules.
The results of such a simulation are often visualized through plots of RMSD and RMSF over the simulation time.
Hypothetical Molecular Dynamics Simulation Parameters
| Parameter | Value |
|---|---|
| Simulation Time | Data not available |
| Force Field | Data not available |
| Temperature | Data not available |
| Pressure | Data not available |
This table is for illustrative purposes only, as specific data for 2(3H)-Benzothiazolone, 6,7-dimethyl-(9ci) is not available in the current literature.
Applications of 2 3h Benzothiazolone,6,7 Dimethyl 9ci and Its Derivatives in Chemical Sciences
Role as a Privileged Scaffold and Synthetic Intermediate in Organic Synthesis
The 2(3H)-benzothiazolone core is considered a "privileged scaffold" because its structure is repeatedly found in compounds that bind to a diverse range of biological targets with high affinity. nih.govnih.gov This versatility makes it an attractive starting point for the design and synthesis of novel molecules in drug discovery and organic chemistry. pcbiochemres.comresearchgate.net The general benzothiazole (B30560) structure is a key component in numerous approved drugs and biologically active agents. ekb.egijper.org
The 6,7-dimethyl substitution on the 2(3H)-benzothiazolone ring is expected to influence its reactivity and properties as a synthetic intermediate. Methyl groups are electron-donating, which can increase the electron density of the benzene (B151609) ring, potentially altering the regioselectivity of electrophilic substitution reactions. Furthermore, the presence of these groups provides steric hindrance that can be strategically exploited in synthesis to direct reactions to other parts of the molecule.
While specific examples detailing the use of 6,7-dimethyl-2(3H)-benzothiazolone as a synthetic intermediate are not widely documented, the general synthetic utility of the benzothiazole scaffold is well-established. mdpi.comnih.gov It serves as a precursor for a variety of more complex heterocyclic systems through reactions targeting the nitrogen, sulfur, or aromatic ring atoms.
Table 1: Potential Synthetic Transformations Involving the 2(3H)-Benzothiazolone Scaffold
| Reaction Type | Reagent/Conditions | Potential Product Type |
| N-Alkylation/Arylation | Alkyl halides, Aryl boronic acids | N-Substituted benzothiazolones |
| C-H Functionalization | Transition metal catalysts | Functionalized benzothiazole derivatives |
| Condensation Reactions | Aldehydes, Ketones | Fused heterocyclic systems |
| Coupling Reactions | Organometallic reagents | Biaryl or extended π-systems |
Applications in Materials Science and Polymer Chemistry
Benzothiazole derivatives have garnered significant interest in materials science and polymer chemistry due to their rigid structure, thermal stability, and unique photophysical properties. researchgate.netrdd.edu.iq These characteristics make them suitable for incorporation into high-performance polymers and functional materials.
The extended π-conjugated system of the benzothiazole core is a classic chromophore, making its derivatives valuable in the development of dyes and pigments. researchgate.net The color and fluorescent properties of these dyes can be finely tuned by introducing various substituents onto the benzothiazole ring. The electron-donating nature of the two methyl groups in 6,7-dimethyl-2(3H)-benzothiazolone would likely cause a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted parent compound, a useful feature for designing dyes that operate in the visible or near-infrared regions. nih.gov
Derivatives such as benzothiazole-based cyanine (B1664457) and azo dyes are widely used. researchgate.netacu.edu.in For instance, studies on 6,6'-disubstituted benzothiazole trimethine cyanines have shown their utility as fluorescent probes for DNA detection. nih.gov It is plausible that derivatives of 6,7-dimethyl-2(3H)-benzothiazolone could be developed for similar applications, with the methyl groups enhancing solubility in organic media and modulating the electronic properties of the resulting dye.
The inherent thermal stability of the benzothiazole ring makes it a candidate for use as a monomer in the synthesis of thermally resistant polymers like polyimides or as an additive to improve the performance of existing polymers. rdd.edu.iq Incorporating the 6,7-dimethyl-2(3H)-benzothiazolone moiety into a polymer backbone could enhance its thermal stability, rigidity, and optical properties. As additives, such compounds could function as UV stabilizers or antioxidants, protecting the polymer matrix from degradation.
The field of organic electronics heavily utilizes heterocyclic compounds like benzothiazoles for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and chemical sensors. nih.govresearchgate.net The benzothiazole unit can act as an electron-accepting or electron-transporting component in these devices. polyu.edu.hk
The electronic properties of benzothiazole derivatives are highly dependent on their substitution pattern. Research has shown that electron-donating groups, such as the methyl groups in the 6,7-dimethyl isomer, can modulate the HOMO/LUMO energy levels, which is critical for tuning charge injection, transport, and emission color in OLEDs. nih.gov Furthermore, benzothiazole-based azo derivatives have been successfully employed as colorimetric chemosensors for detecting metal ions and anions, where the binding event is signaled by a distinct color change. researchgate.net Derivatives of 6,7-dimethyl-2(3H)-benzothiazolone could be designed as highly sensitive and selective optical probes for environmental or biological sensing. mdpi.com
Table 2: Potential Effects of 6,7-Dimethyl Substitution on Material Properties
| Property | Influence of Methyl Groups (Electron-Donating) | Potential Application |
| Optical Absorption/Emission | Bathochromic (red) shift; potential increase in fluorescence quantum yield. | Dyes, Fluorescent Probes, OLED Emitters |
| Electronic Energy Levels | Raises HOMO level, potentially reducing the energy gap (HOMO-LUMO). | Organic Semiconductors (OFETs, OPVs) |
| Solubility | Increased solubility in nonpolar organic solvents. | Solution-Processable Electronic Devices |
| Thermal Stability | The rigid aromatic core imparts high thermal stability. | High-Performance Polymers |
Advanced Catalysis and Ligand Design
The nitrogen and sulfur atoms within the benzothiazole scaffold provide excellent coordination sites for metal ions, making its derivatives attractive candidates for ligand design in coordination chemistry and catalysis. acs.org These ligands can be used to create transition metal complexes for a variety of catalytic transformations.
The 6,7-dimethyl substitution pattern could influence the ligand's properties in several ways. Electronically, the methyl groups would increase the electron density on the heterocyclic ring, enhancing the Lewis basicity of the nitrogen and sulfur atoms and leading to stronger binding with metal centers. Sterically, the methyl groups could create a specific chiral pocket around the metal center, which could be exploited for asymmetric catalysis. Benzothiazole-based compounds have also been investigated as multi-target-directed ligands (MTDLs) for complex diseases, where a single molecule is designed to interact with multiple biological targets. researchgate.netnih.gov
Synthesis and Characterization of Novel Derivatives and Analogues of 2 3h Benzothiazolone,6,7 Dimethyl 9ci
Systematic Modification Strategies of the Benzothiazolone Core
The synthesis of the core structure, 6,7-dimethyl-2(3H)-benzothiazolone, can be approached through established methods for benzothiazolone formation. A common strategy involves the cyclization of an appropriately substituted aminothiophenol. For the target compound, this would necessitate 2-amino-3,4-dimethylbenzenethiol as the key precursor.
Systematic modifications of the 6,7-dimethyl-2(3H)-benzothiazolone core can be undertaken at several positions to generate a library of novel derivatives. The primary sites for modification are the N-3 nitrogen atom and the aromatic ring, although the inherent methyl groups offer further, albeit more challenging, opportunities for functionalization.
N-Alkylation and N-Acylation: The nitrogen atom at the 3-position is a common site for derivatization. Standard N-alkylation reactions using alkyl halides in the presence of a base can introduce a variety of alkyl and substituted alkyl chains. Similarly, N-acylation with acyl chlorides or anhydrides can yield a range of N-acyl derivatives. These modifications can significantly alter the lipophilicity and electronic properties of the molecule.
Electrophilic Aromatic Substitution: The benzene (B151609) ring of the benzothiazolone core can undergo electrophilic substitution reactions. The directing effects of the fused thiazolone ring and the two methyl groups will influence the position of substitution. Halogenation, nitration, and Friedel-Crafts reactions are common methods to introduce further substituents onto the aromatic ring, providing handles for subsequent chemical transformations.
Modification of Methyl Groups: While more synthetically challenging, the methyl groups at the C-6 and C-7 positions can be functionalized. Radical halogenation followed by nucleophilic substitution could introduce a variety of functional groups at these positions, leading to a diverse set of analogues.
A summary of potential modification strategies is presented in the table below.
| Modification Site | Reaction Type | Potential Reagents | Resulting Derivative |
| N-3 | N-Alkylation | Alkyl halides (e.g., CH3I, C2H5Br) | 3-Alkyl-6,7-dimethyl-2(3H)-benzothiazolone |
| N-3 | N-Acylation | Acyl chlorides (e.g., CH3COCl) | 3-Acyl-6,7-dimethyl-2(3H)-benzothiazolone |
| Aromatic Ring | Halogenation | Br2, Cl2 | Halo-6,7-dimethyl-2(3H)-benzothiazolone |
| Aromatic Ring | Nitration | HNO3/H2SO4 | Nitro-6,7-dimethyl-2(3H)-benzothiazolone |
Structure-Reactivity and Structure-Property Relationship Studies of Analogues
The relationship between the chemical structure of the 6,7-dimethyl-2(3H)-benzothiazolone analogues and their reactivity and properties is of significant interest. The introduction of different functional groups at various positions on the benzothiazolone scaffold can lead to predictable changes in their electronic, spectroscopic, and biological characteristics.
Physicochemical Properties: Modifications to the core structure can have a profound impact on physicochemical properties such as solubility, melting point, and lipophilicity (logP). N-alkylation, for example, generally increases lipophilicity, which can be a critical parameter for biological applications. The introduction of polar functional groups would be expected to increase aqueous solubility. Studies on related alkyl-substituted benzothiazole (B30560) derivatives have shown that the length and nature of alkyl chains can influence crystal packing and solid-state properties researchgate.net.
The following table outlines the expected impact of various substitutions on the properties of 6,7-dimethyl-2(3H)-benzothiazolone analogues.
| Substitution | Position | Expected Effect on Lipophilicity | Expected Effect on Electron Density of Aromatic Ring |
| -CH3 | N-3 | Increase | No direct effect |
| -COCH3 | N-3 | Increase | Decrease |
| -NO2 | Aromatic Ring | Increase | Decrease |
| -NH2 | Aromatic Ring | Decrease | Increase |
Exploration of Hybrid and Fused Heterocyclic Systems Incorporating Benzothiazolone
To further expand the chemical space and explore novel properties, the 6,7-dimethyl-2(3H)-benzothiazolone scaffold can be incorporated into hybrid molecules or used as a building block for the synthesis of fused heterocyclic systems. This approach often leads to compounds with enhanced biological activities or unique photophysical properties.
Synthesis of Hybrid Molecules: Hybrid molecules can be synthesized by linking the 6,7-dimethyl-2(3H)-benzothiazolone core to other heterocyclic rings through a flexible or rigid linker. For example, the N-3 position can be functionalized with a side chain that terminates in another heterocyclic moiety, such as a pyridine or a thiazolidinone. nih.govnih.gov This molecular hybridization strategy aims to combine the beneficial properties of both heterocyclic systems into a single molecule.
Synthesis of Fused Heterocyclic Systems: The benzothiazolone core can also serve as a precursor for the synthesis of more complex, fused heterocyclic systems. For instance, reactions involving the active methylene (B1212753) group that could be introduced at the N-3 position (e.g., via an acetic acid derivative) can be used to construct additional fused rings. The synthesis of new fused heterocyclic compounds often involves cyclization reactions of appropriately functionalized precursors. uobaghdad.edu.iqsemanticscholar.org
The exploration of these hybrid and fused systems is a promising avenue for the discovery of novel compounds with unique properties and potential applications.
Future Research Directions and Emerging Trends for 2 3h Benzothiazolone,6,7 Dimethyl 9ci Chemistry
Unexplored Synthetic Methodologies and Chemical Transformations
While established methods for synthesizing the benzothiazole (B30560) skeleton exist, such as the condensation of 2-aminothiophenols with various carbonyl compounds, significant opportunities remain for developing more efficient, sustainable, and versatile synthetic routes for 6,7-dimethyl-2(3H)-benzothiazolone. ijper.org
Unexplored Synthetic Methodologies:
Green Chemistry Approaches: There is a growing need to move beyond traditional methods that may use harsh conditions or hazardous reagents. mdpi.com Future research could focus on employing water as a solvent, which has been shown to catalytically facilitate benzothiazole formation from N-acyl 1,2-aminothiophenols at room temperature. researchgate.net Exploring microwave-assisted synthesis and visible-light-promoted reactions could also offer significant advantages, such as reduced reaction times and the elimination of transition-metal catalysts. mdpi.com
C-H Activation/Functionalization: Direct C-H activation represents a powerful and atom-economical strategy. Research could be directed towards the late-stage functionalization of the 6,7-dimethyl-2(3H)-benzothiazolone core, allowing for the introduction of various functional groups onto the benzene (B151609) or thiazolone ring without the need for pre-functionalized starting materials.
Flow Chemistry: Continuous flow synthesis offers improved safety, scalability, and control over reaction parameters compared to batch processes. Developing a flow-based synthesis for 6,7-dimethyl-2(3H)-benzothiazolone could enable more efficient and reproducible production for further studies and potential commercial applications.
Novel Cyclization Strategies: Investigating new catalytic systems for the cyclization of appropriately substituted thioformanilides or thiobenzanilides could lead to higher yields and greater functional group tolerance. organic-chemistry.org For instance, using environmentally benign catalysts or photocatalytic methods for intramolecular C-S cross-coupling presents a promising research avenue. organic-chemistry.org
Potential Chemical Transformations: The 6,7-dimethyl-2(3H)-benzothiazolone scaffold can serve as a versatile building block for more complex molecules. Future studies should explore transformations such as:
Cross-Coupling Reactions: The benzothiazolone core could be functionalized using modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to attach various aryl, alkyl, or amino groups, thereby creating libraries of novel derivatives for screening.
Condensation Reactions: The active methylene (B1212753) group adjacent to the carbonyl in some benzothiazolone precursors can participate in Claisen-Schmidt or aldol (B89426) condensations to synthesize chalcone-like structures, which are known to possess cytotoxic activities. researchgate.net
Molecular Hybridization: A key trend in drug discovery is the hybridization of two or more bioactive pharmacophores to create a single molecule with enhanced activity or a dual mode of action. tandfonline.com The 6,7-dimethyl-2(3H)-benzothiazolone nucleus could be chemically linked to other heterocyclic systems known for their biological relevance, such as thiazolidinone, pyrimidine, or thiadiazole moieties. tandfonline.comresearchgate.net
Advanced Computational Modeling and Data-Driven Research
Computational chemistry has become an indispensable tool for accelerating the discovery and development of new molecules. mdpi.comresearchgate.net For 6,7-dimethyl-2(3H)-benzothiazolone, in silico methods can provide profound insights into its structure, properties, and potential interactions, thereby guiding and streamlining experimental efforts.
Computational Approaches:
Density Functional Theory (DFT): DFT calculations can be employed to investigate the fundamental electronic properties of 6,7-dimethyl-2(3H)-benzothiazolone. mdpi.comresearchgate.net Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), molecular electrostatic potential (MEP), and hyperpolarizability can be calculated. mdpi.comresearchgate.net These calculations help in understanding the molecule's reactivity, kinetic stability, charge distribution, and potential for applications in non-linear optics. mdpi.com
Molecular Docking: To explore the therapeutic potential of derivatives, molecular docking studies can simulate the binding interactions between the compounds and the active sites of biological targets like enzymes or receptors. nih.gov This approach is crucial for identifying potential mechanisms of action and for the rational design of potent inhibitors for targets such as DNA gyrase, VEGFR-2, or FOXM1, which are relevant in antibacterial and anticancer research. researchgate.netnih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how 6,7-dimethyl-2(3H)-benzothiazolone and its derivatives behave and interact with their biological targets over time. nih.gov This can reveal the stability of ligand-protein complexes and identify key interactions, such as hydrogen bonds or π-stacking, that contribute to binding affinity. nih.gov
Quantitative Structure-Activity Relationship (QSAR): By generating a library of virtual derivatives and calculating various molecular descriptors, QSAR models can be built to correlate chemical structure with biological activity. This data-driven approach can predict the activity of unsynthesized compounds, helping to prioritize the most promising candidates for synthesis and testing.
Table 1: Application of Computational Modeling in Benzothiazolone Research
| Computational Method | Research Objective | Predicted Outcomes |
| Density Functional Theory (DFT) | To understand electronic structure and reactivity. | HOMO-LUMO gap, molecular electrostatic potential, polarizability, chemical hardness/softness. mdpi.com |
| Molecular Docking | To predict binding modes with biological targets. | Binding affinity (kcal/mol), identification of key interacting amino acid residues, potential as enzyme inhibitors. nih.gov |
| Molecular Dynamics (MD) | To analyze the stability and dynamics of ligand-receptor complexes. | Stability of binding pose, flexibility of the ligand in the active site, detailed interaction patterns over time. nih.gov |
| ADME/T Prediction | To forecast pharmacokinetic and toxicity profiles. | Absorption, distribution, metabolism, excretion, and toxicity properties; blood-brain barrier permeability. nih.govmdpi.com |
Innovative Applications in Emerging Technologies
The unique electronic and structural features of the benzothiazolone core suggest that 6,7-dimethyl-2(3H)-benzothiazolone and its derivatives could find applications beyond their traditionally explored biological activities.
Materials Science and Photonics: Certain benzothiazole derivatives have been shown to exhibit strong fluorescence with high quantum yields and large Stokes' shifts. mdpi.com This opens up the possibility of using 6,7-dimethyl-2(3H)-benzothiazolone as a scaffold for developing novel fluorescent probes for bio-imaging, chemical sensors, or as emissive materials in organic light-emitting diodes (OLEDs). Furthermore, computational studies have indicated that benzothiazolones can possess high hyperpolarizability, suggesting potential as non-linear optical (NLO) materials for applications in optoelectronics and photonics. mdpi.com
Advanced Therapeutics: The benzothiazole nucleus is a key component in inhibitors of various enzymes crucial to disease progression, such as DNA gyrase (antibacterial) and various kinases (anticancer). nih.govnih.gov Future research could focus on designing highly selective inhibitors based on the 6,7-dimethyl-2(3H)-benzothiazolone scaffold. An emerging trend is the development of "siderophore-conjugates," where the benzothiazole inhibitor is linked to an iron-chelating moiety to enhance its uptake into Gram-negative bacteria, overcoming permeability barriers. nih.gov
Agrochemicals: Benzothiazolone derivatives have been investigated for their fungicidal activity. researchgate.net The 6,7-dimethyl substitution pattern could lead to new agrochemicals with improved efficacy, lower environmental toxicity, or a novel mode of action to combat resistance in plant pathogens.
Table 2: Potential Innovative Applications
| Emerging Field | Potential Application | Key Property |
| Materials Science | Fluorescent probes, OLEDs | Strong fluorescence, high quantum yield. mdpi.com |
| Photonics | Non-linear optical (NLO) devices | High molecular hyperpolarizability. mdpi.com |
| Targeted Therapeutics | Novel anticancer and antibacterial agents | High-affinity enzyme inhibition (e.g., kinases, DNA gyrase). researchgate.netnih.gov |
| Agrochemicals | Next-generation fungicides | Potent and selective antifungal activity. researchgate.net |
Challenges and Opportunities in Benzothiazolone Research
Despite the promising outlook, the exploration of 6,7-dimethyl-2(3H)-benzothiazolone is not without its challenges. The primary challenge is the current lack of specific research on this particular isomer. Most available data pertains to the general benzothiazole or benzothiazolone class, requiring extrapolation. Synthetically, achieving regioselective functionalization on the benzene ring can be complex, and developing mild, inexpensive, and green synthetic methods remains an ongoing challenge. mdpi.com
However, these challenges are outweighed by significant opportunities. The 6,7-dimethyl substitution provides a unique electronic and steric profile compared to other isomers, which could translate into novel biological activities, enhanced selectivity for therapeutic targets, or improved physicochemical properties like solubility and bioavailability. The lack of existing data presents a "blue sky" opportunity for foundational research that could lead to new patents and high-impact discoveries.
The convergence of advanced synthetic methods, predictive computational modeling, and high-throughput screening creates a powerful platform for systematically investigating 6,7-dimethyl-2(3H)-benzothiazolone. This integrated approach will be crucial to overcoming the existing challenges and unlocking the full potential of this specific molecule, paving the way for its application in medicine, materials science, and other emerging technologies.
Q & A
Advanced Question
- Carrageenan-Induced Paw Edema : Measures anti-inflammatory efficacy by quantifying edema reduction and cytokine levels (e.g., TNF-α) .
- Hot-Plate Test : Assesses central analgesic activity by latency time prolongation. Compound 8b (C4 linker) showed latency increases equivalent to ketorolac .
- Comparative Controls : Standard NSAIDs (e.g., indomethacin) and dual iNOS/NF-κB inhibitors are critical for benchmarking.
What strategies can resolve contradictions in structure-activity relationship data for benzothiazolone derivatives?
Q. Methodological Focus
- Orthogonal Assays : Test compounds across multiple targets (e.g., iNOS vs. NF-κB inhibition) to distinguish selective vs. off-target effects .
- Computational Docking : Predict binding modes to explain discrepancies (e.g., why C3 linkers favor iNOS active-site interactions).
- Iterative Redesign : Adjust substituents (e.g., methyl groups at 6,7-positions) to enhance solubility or metabolic stability without compromising activity .
How can green chemistry principles be applied to synthesize benzothiazolone derivatives?
Advanced Question
- Domino Reactions : Utilize COS as a dual carbonyl and sulfur donor under mild conditions (NaOH, room temperature), achieving 80–90% yields with minimal waste .
- Solvent Optimization : Replace traditional THF/Et3N mixtures with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
